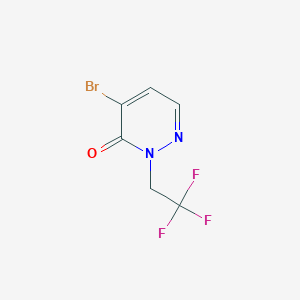

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

4-bromo-2-(2,2,2-trifluoroethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c7-4-1-2-11-12(5(4)13)3-6(8,9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYKUARWBLGNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(N=C1)CC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-bromo-2,3-dihydropyridazin-3-one with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to promote the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form corresponding reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.

Oxidation: Products include corresponding oxides.

Reduction: Products include corresponding reduced derivatives.

Scientific Research Applications

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity.

Materials Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares key features of 4-bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one with related compounds:

Key Observations:

Halogen Positioning : Bromine at position 4 (target compound) vs. position 5 ( compound) alters electronic distribution and steric interactions. Bromine’s placement adjacent to the carbonyl group in the target compound may enhance electrophilicity, favoring nucleophilic substitution or cross-coupling reactions .

Fluorinated Groups: The 2,2,2-trifluoroethyl group in the target compound confers higher lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenyl or ethyl substituents). This aligns with trends in fluorinated pharmaceuticals, where CF₃ groups improve bioavailability and target binding .

Heterocyclic Core: Pyridazinones (target compound) vs. pyrazolones () exhibit distinct electronic profiles. Pyridazinones’ conjugated π-system may facilitate stronger intermolecular interactions, while pyrazolones’ reduced aromaticity could enhance solubility .

Biological Activity

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a pyridazinone core with a bromine substituent and a trifluoroethyl group. Its molecular formula is with a molecular weight of 267.03 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and biological activity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor in various biochemical pathways, potentially affecting processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of bacteria and fungi through various mechanisms including disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Case Studies

-

In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.

Cell Line IC50 (µM) Mechanism MCF-7 12 Caspase activation A549 15 Cell cycle arrest - Animal Models : In vivo studies using mouse models of inflammation showed that administration of the compound led to a notable decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment for two weeks.

Comparative Analysis

When compared to other similar compounds within the pyridazinone class:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 4-Bromo-2-(trifluoromethyl)pyridazin-3-one | Anticancer | 10 |

| 4-Chloro-3-methylpyridazin-3-one | Antimicrobial | 20 |

| 4-Iodo-1-(trifluoromethyl)pyridazin-3-one | Anti-inflammatory | 18 |

The presence of bromine and trifluoroethyl groups appears to enhance the biological activity compared to compounds with other halogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.